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Compound of Interest

Compound Name: Ethyl 2-bromo-3-nitrobenzoate

Cat. No.: B1350319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
bromo-3-nitrobenzoate (CAS No: 31706-23-7). The information presented herein is essential
for the accurate identification, characterization, and quality control of this compound in
research and development settings. This document collates available spectroscopic data for
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), supported by detailed experimental protocols.

Chemical Structure and Properties

o |[UPAC Name: ethyl 2-bromo-3-nitrobenzoate
e Molecular Formula: CoHsBrNOa4
e Molecular Weight: 274.07 g/mol

e Appearance: Pale-yellow to Yellow-brown Solid

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-
bromo-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While a complete set of experimentally verified NMR data from a peer-reviewed publication is
not readily available in the public domain, data from spectral databases and predicted values
provide a reliable reference.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~8.1-8.3 Doublet of Doublets 1H Aromatic H
~7.8-8.0 Doublet of Doublets 1H Aromatic H
~7.4-7.6 Triplet 1H Aromatic H
4.45 Quartet 2H -OCH2CHs
1.44 Triplet 3H -OCH2CHs

Note: Predicted values are based on established substituent effects on the benzene ring.
Table 2: 13C NMR Spectroscopic Data

No publicly available experimental or predicted 3C NMR data for Ethyl 2-bromo-3-
nitrobenzoate was found during the literature search.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-bromo-3-nitrobenzoate is characterized by the vibrational
frequencies of its key functional groups.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~1730 Strong C=0 (Ester) stretch
~1530 Strong Asymmetric NO: stretch
~1350 Strong Symmetric NOz2 stretch
~1250 Strong C-O (Ester) stretch
~750 Strong C-Br stretch

Note: The exact peak positions may vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation

pattern of the compound.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion with 7°Br/
273/275 ~98/~100 _
81Br isotopes)
228/230 Moderate [M - OCH2CHs]*
200/202 Moderate [M - COOCH2CHs]*
154 Moderate [M - Br- NO2]*

Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways of aromatic esters and nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Accurately weigh 10-20 mg of Ethyl 2-bromo-3-nitrobenzoate.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or sonicate if necessary.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16-32 scans for a good signal-to-noise ratio.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher corresponding to the proton frequency.

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans due to the low natural abundance of 13C.

o

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

[e]

Reference: Solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid Ethyl 2-bromo-3-nitrobenzoate sample directly onto
the center of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:

o Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR
accessory.

o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans.

o Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis.

Mass Spectrometry (MS)

e Sample Introduction:

o Dissolve a small amount of Ethyl 2-bromo-3-nitrobenzoate in a volatile organic solvent
(e.g., methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via a suitable method such as direct
infusion or through a gas chromatograph (GC-MS).

e Instrument Parameters (Electron lonization - El):

o lonization Mode: Electron lonization (El).
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[e]

Electron Energy: 70 eV.

(¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Mass Range: m/z 50-500.

[¢]

lon Source Temperature: 200-250 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl 2-
bromo-3-nitrobenzoate.
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Spectroscopic Analysis Workflow for Ethyl 2-bromo-3-nitrobenzoate

Sample Preparation

Ethyl 2-bromo-3-nitrobenzoate
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-bromo-3-nitrobenzoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350319#spectroscopic-data-for-ethyl-2-bromo-3-
nitrobenzoate-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350319?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

